molecular formula C9H5BrF2S B6618326 5-bromo-2-(difluoromethyl)-1-benzothiophene CAS No. 1785037-29-7

5-bromo-2-(difluoromethyl)-1-benzothiophene

Cat. No. B6618326
CAS RN: 1785037-29-7
M. Wt: 263.10 g/mol
InChI Key: OXLOJTAJWYSOGW-UHFFFAOYSA-N
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Description

5-bromo-2-(difluoromethyl)-1-benzothiophene (BDFMBT) is a heterocyclic compound belonging to the family of benzothiophenes, which contains a sulfur atom in its ring structure. BDFMBT is of significant interest due to its unique chemical and physical properties and its potential applications in a wide range of scientific research fields. The synthesis of BDFMBT is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

5-bromo-2-(difluoromethyl)-1-benzothiophene has a wide range of applications in scientific research, particularly in the fields of organic chemistry, materials science, and biochemistry. In organic chemistry, 5-bromo-2-(difluoromethyl)-1-benzothiophene has been used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines and thiophenes. In materials science, 5-bromo-2-(difluoromethyl)-1-benzothiophene has been used as a dopant for the fabrication of organic field-effect transistors. In biochemistry, 5-bromo-2-(difluoromethyl)-1-benzothiophene has been used as a fluorescent probe for the detection of various enzymes, such as lipases and proteases.

Mechanism of Action

The mechanism of action of 5-bromo-2-(difluoromethyl)-1-benzothiophene is not yet fully understood. However, it is believed that the compound interacts with enzymes through hydrogen-bonding and electrostatic interactions, resulting in the inhibition of enzyme activity. Additionally, 5-bromo-2-(difluoromethyl)-1-benzothiophene has been shown to interact with proteins and DNA, suggesting that it may also act as an inhibitor of protein and DNA function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-2-(difluoromethyl)-1-benzothiophene are not yet fully understood. However, the compound has been shown to inhibit the activity of certain enzymes, suggesting that it may have an effect on biochemical and physiological processes. Additionally, 5-bromo-2-(difluoromethyl)-1-benzothiophene has been shown to interact with proteins and DNA, suggesting that it may also have an effect on the structure and function of these molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-bromo-2-(difluoromethyl)-1-benzothiophene in laboratory experiments is its low cost and ease of synthesis. Additionally, 5-bromo-2-(difluoromethyl)-1-benzothiophene has been shown to interact with a wide range of enzymes, proteins, and DNA, making it a useful tool for studying biochemical and physiological processes. However, there are some limitations to using 5-bromo-2-(difluoromethyl)-1-benzothiophene in laboratory experiments. For example, the compound is not very stable and can be easily degraded in the presence of light and oxygen. Additionally, the compound can be toxic if ingested, and should be handled with care.

Future Directions

The potential applications of 5-bromo-2-(difluoromethyl)-1-benzothiophene in scientific research are vast, and there are many possible future directions for this compound. For example, 5-bromo-2-(difluoromethyl)-1-benzothiophene could be used as a fluorescent probe for the detection of various enzymes, proteins, and DNA. Additionally, 5-bromo-2-(difluoromethyl)-1-benzothiophene could be used to study the structure and function of proteins and DNA, as well as to study the effects of inhibitors on biochemical and physiological processes. Additionally, 5-bromo-2-(difluoromethyl)-1-benzothiophene could be used to develop new organic materials for use in organic electronics and photovoltaics. Finally, 5-bromo-2-(difluoromethyl)-1-benzothiophene could be used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines and thiophenes.

Synthesis Methods

5-bromo-2-(difluoromethyl)-1-benzothiophene can be synthesized in a laboratory setting by reacting 5-bromo-2-fluorobenzonitrile with 1,3-difluorobenzene in the presence of a base catalyst. The reaction is typically carried out in a sealed vessel at a temperature of around 100°C for several hours. The reaction is highly efficient, with yields of up to 99% being reported.

properties

IUPAC Name

5-bromo-2-(difluoromethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLOJTAJWYSOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(difluoromethyl)-1-benzothiophene

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